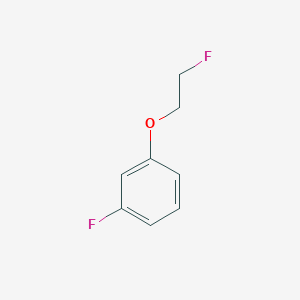

2,3-Difluoro-1-ethoxybenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3-Difluoro-1-ethoxybenzene is an organic compound with the molecular formula C8H8F2O. It is characterized by the presence of two fluorine atoms and an ethoxy group attached to a benzene ring. This compound is a clear, colorless to light yellow liquid with a boiling point of 178°C and a density of 1.1784 g/cm³ . It is used in various chemical processes and has applications in the synthesis of pharmaceuticals and liquid crystal materials .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,3-Difluoro-1-ethoxybenzene can be synthesized through a multi-step process starting from 2,3-difluorophenol. The synthetic route involves the following steps:

Etherification: 2,3-difluorophenol is reacted with ethyl iodide in the presence of a base such as potassium carbonate in a solvent like 2-butanone.

Purification: The reaction mixture is then cooled, and the organic layer is separated.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Difluoro-1-ethoxybenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

Nucleophilic Substitution: The ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Nitration: Concentrated nitric acid and sulfuric acid are used to introduce nitro groups onto the benzene ring.

Major Products Formed

Nitration: 2,3-Difluoro-1-ethoxy-4-nitrobenzene

Halogenation: 2,3-Difluoro-1-ethoxy-4-bromobenzene or 2,3-Difluoro-1-ethoxy-4-chlorobenzene

Wissenschaftliche Forschungsanwendungen

2,3-Difluoro-1-ethoxybenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,3-difluoro-1-ethoxybenzene involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various substrates. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,4-Difluoro-1-ethoxybenzene

- 2,3-Difluorotoluene

- 2,3-Difluorophenol

Uniqueness

2,3-Difluoro-1-ethoxybenzene is unique due to the specific positioning of the fluorine atoms and the ethoxy group on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .

Biologische Aktivität

2,3-Difluoro-1-ethoxybenzene is an organic compound with significant potential in various fields, including medicinal chemistry and materials science. Its unique structural features, particularly the presence of fluorine atoms and an ethoxy group, enhance its reactivity and biological interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound can be represented by the molecular formula C9H10F2O. The compound exhibits notable chemical reactivity due to the electronegative fluorine atoms that influence its interaction with biological molecules.

The biological activity of this compound is primarily attributed to its ability to participate in electrophilic aromatic substitution reactions. The mechanism involves the compound acting as a nucleophile, where the benzene ring reacts with electrophiles to form various substituted products. This property makes it a useful intermediate in synthesizing biologically active compounds.

Biological Activity Overview

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. The compound's structure may facilitate specific interactions with target proteins or enzymes, leading to novel therapeutic applications.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Enzyme Inhibition | Modulation of hexokinase activity |

Antimicrobial Activity

A study investigated the antimicrobial properties of various fluorinated compounds, including this compound. Results indicated that the compound exhibited significant inhibition against several Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes.

Anticancer Potential

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The cytotoxic effects were more pronounced under hypoxic conditions, suggesting that the compound could be developed as a targeted therapy for hypoxic tumors. Molecular docking studies revealed that it binds effectively to key enzymes involved in cancer metabolism.

Pharmacological Applications

The compound is being explored as a building block in drug development due to its diverse biological activities. It has potential applications in creating novel pharmaceuticals targeting bacterial infections and cancer therapies.

Table 2: Potential Pharmacological Applications

| Application Area | Description |

|---|---|

| Antibiotics | Development of new antimicrobial agents |

| Anticancer Drugs | Synthesis of compounds targeting cancer |

| Agrochemicals | Use in developing plant protection agents |

Eigenschaften

IUPAC Name |

1-fluoro-3-(2-fluoroethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFHFRGXRYOTGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OCCF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.